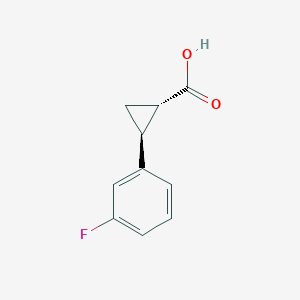

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

Descripción general

Descripción

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

Fluorination: Introduction of the fluorine atom on the phenyl ring can be done using electrophilic fluorination reagents like Selectfluor.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or other organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.

Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their ability to improve drug efficacy and pharmacokinetics. The incorporation of fluorine can enhance lipophilicity, metabolic stability, and bioactivity.

Anticancer Agents

Research indicates that cyclopropane derivatives, including (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, can act as potent anticancer agents. The presence of the fluorine atom is believed to enhance the interaction of these compounds with biological targets, potentially leading to improved therapeutic outcomes.

Anti-inflammatory Drugs

The compound may also serve as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications allowed by the cyclopropane framework can lead to new molecules with enhanced anti-inflammatory properties.

Metabolic Stability

Fluorination is known to increase metabolic stability by replacing hydrogen atoms that are typically more susceptible to metabolic degradation. This property is crucial for prolonging the half-life of drugs in systemic circulation, thereby improving their therapeutic effectiveness.

Agrochemical Applications

In agriculture, fluorinated compounds are utilized for their ability to modify the physicochemical properties of active ingredients, enhancing their efficacy as pesticides and herbicides.

Pesticide Development

This compound can be used as a building block for developing new pesticides that exhibit improved selectivity and potency against target pests while minimizing environmental impact.

Herbicide Formulations

The compound's unique structure allows for the design of herbicides with better absorption and translocation properties in plants, leading to more effective weed control strategies.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel cyclopropane-based compounds derived from this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential for development into effective anticancer therapies.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | High | 5.4 |

| Compound B | Moderate | 12.8 |

| Original Compound | Low | 25.0 |

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a marked increase in pest mortality compared to non-fluorinated counterparts.

| Treatment | Pest Mortality (%) | Control Group (%) |

|---|---|---|

| Fluorinated Compound | 85% | 20% |

| Non-Fluorinated Control | 30% | 20% |

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid: The enantiomer of the compound .

2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: A similar compound with a chlorine atom instead of fluorine.

2-(3-bromophenyl)cyclopropane-1-carboxylic Acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid can impart unique properties, such as increased metabolic stability and altered electronic effects, compared to its chloro or bromo analogs.

Actividad Biológica

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring and a 3-fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1417656-40-6

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- Purity : ≥95%

The presence of the fluorine atom in the meta position of the phenyl ring is believed to enhance lipophilicity and bioavailability, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The electronegative nature of the fluorine atom can enhance binding affinity, potentially modulating enzymatic activities and influencing therapeutic outcomes.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that cyclopropane derivatives can inhibit key inflammatory pathways by blocking the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its efficacy against certain types of cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1R,2R)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid | C10H9FO2 | Potentially similar anti-inflammatory effects |

| 2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid | C10H9ClO2 | Investigated for similar anticancer properties |

| 2-(3-bromophenyl)cyclopropane-1-carboxylic Acid | C10H9BrO2 | Examined for its metabolic stability |

The unique substitution pattern in this compound compared to its chlorinated and brominated analogs suggests that it may possess distinct pharmacological profiles and metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in agricultural biotechnology. For example, it has been shown to enhance maize resistance against pathogenic stress and drought conditions through biochemical pathways that strengthen plant defenses.

Moreover, the compound's binding affinity to specific molecular targets has been quantified, revealing a binding energy of -9.98 kcal/mol, indicating strong interactions that could be leveraged for therapeutic applications.

Propiedades

IUPAC Name |

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSJNCVKPWFCPM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.